molecular formula C17H15N3O4S B3150699 N-(1,3-benzodioxol-5-yl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea CAS No. 692732-83-5

N-(1,3-benzodioxol-5-yl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea

Cat. No.: B3150699
CAS No.: 692732-83-5
M. Wt: 357.4 g/mol
InChI Key: HBFDFJJSGJHQPP-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-N’-(2-cyano-4,5-dimethoxyphenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a benzodioxole moiety and a cyano-dimethoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-N’-(2-cyano-4,5-dimethoxyphenyl)thiourea typically involves the reaction of 1,3-benzodioxole-5-amine with 2-cyano-4,5-dimethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-N’-(2-cyano-4,5-dimethoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, alcohols, acetonitrile, and base catalysts like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Substituted thioureas.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-N’-(2-cyano-4,5-dimethoxyphenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-N’-(2-cyano-4,5-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-N’-(2-cyano-4,5-dimethoxyphenyl)urea: Similar structure but with a urea group instead of a thiourea group.

    N-(1,3-benzodioxol-5-yl)-N’-(2-cyano-4,5-dimethoxyphenyl)guanidine: Contains a guanidine group instead of a thiourea group.

    N-(1,3-benzodioxol-5-yl)-N’-(2-cyano-4,5-dimethoxyphenyl)carbamate: Features a carbamate group instead of a thiourea group.

Uniqueness

N-(1,3-benzodioxol-5-yl)-N’-(2-cyano-4,5-dimethoxyphenyl)thiourea is unique due to the presence of both the benzodioxole and cyano-dimethoxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-cyano-4,5-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-21-14-5-10(8-18)12(7-15(14)22-2)20-17(25)19-11-3-4-13-16(6-11)24-9-23-13/h3-7H,9H2,1-2H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFDFJJSGJHQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)NC(=S)NC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901174352
Record name N-1,3-Benzodioxol-5-yl-N′-(2-cyano-4,5-dimethoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692732-83-5
Record name N-1,3-Benzodioxol-5-yl-N′-(2-cyano-4,5-dimethoxyphenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692732-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-1,3-Benzodioxol-5-yl-N′-(2-cyano-4,5-dimethoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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